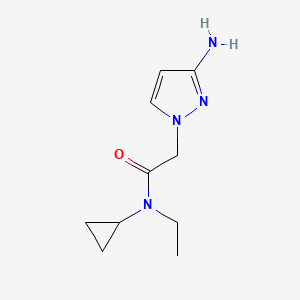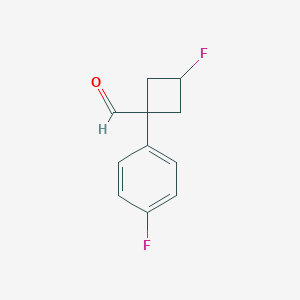
(1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde is an organic compound with a unique structure characterized by a cyclobutane ring substituted with fluorine atoms and a fluorophenyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the cyclobutane ring, followed by the introduction of fluorine atoms and the fluorophenyl group. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and efficiency. Techniques such as continuous flow chemistry and automated synthesis can be employed to produce large quantities of the compound while maintaining quality control.
Analyse Chemischer Reaktionen
Types of Reactions
(1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: Conversion to corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or hydrocarbons.
Substitution: Replacement of fluorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Conditions involving nucleophiles or electrophiles, depending on the desired substitution.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as alcohols, ketones, and substituted cyclobutane derivatives.
Wissenschaftliche Forschungsanwendungen
(1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential as a pharmaceutical intermediate or active ingredient.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which (1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde exerts its effects involves interactions with molecular targets such as enzymes or receptors. The fluorine atoms and the cyclobutane ring contribute to the compound’s stability and reactivity, influencing its binding affinity and activity in biological systems.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-hydroxycyclobutanecarboxylate: Shares the cyclobutane ring structure but differs in functional groups.
Methyl 3-aminocyclobutanecarboxylate hydrochloride: Contains an amino group instead of fluorine atoms.
cis-Methyl 3-hydroxycyclobutanecarboxylate: Another cyclobutane derivative with different substituents.
Uniqueness
(1r,3r)-3-Fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of fluorine atoms enhances its stability and reactivity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C11H10F2O |
|---|---|
Molekulargewicht |
196.19 g/mol |
IUPAC-Name |
3-fluoro-1-(4-fluorophenyl)cyclobutane-1-carbaldehyde |
InChI |
InChI=1S/C11H10F2O/c12-9-3-1-8(2-4-9)11(7-14)5-10(13)6-11/h1-4,7,10H,5-6H2 |
InChI-Schlüssel |
IVGHWCMFORNBST-UHFFFAOYSA-N |
Kanonische SMILES |
C1C(CC1(C=O)C2=CC=C(C=C2)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




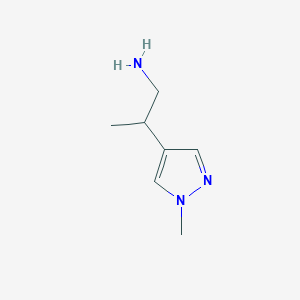

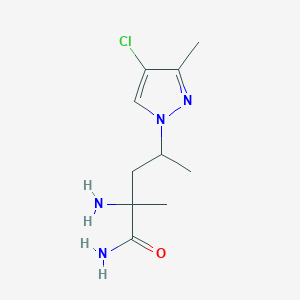
![6-Acetamidospiro[2.5]octane-1-carboxylic acid](/img/structure/B13634450.png)

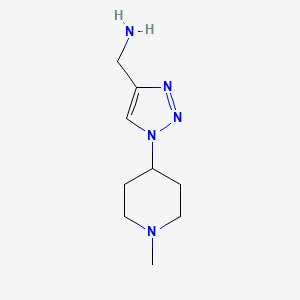
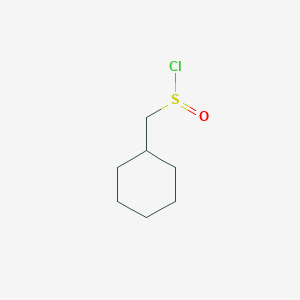
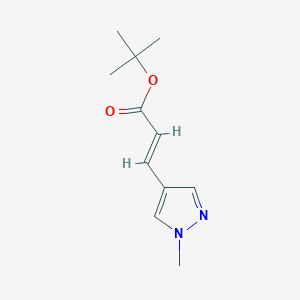

![2-{1-[2-(3,5-dimethyl-1,2-oxazol-4-yl)ethyl]-1H-1,3-benzodiazol-2-yl}ethan-1-aminedihydrochloride](/img/structure/B13634507.png)
